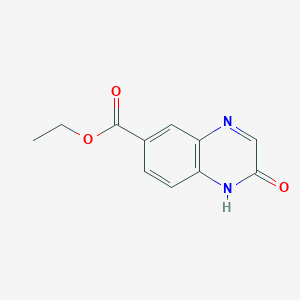

ethyl 2-oxo-1H-quinoxaline-6-carboxylate

CAS No.:

Cat. No.: VC18709311

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10N2O3 |

|---|---|

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | ethyl 2-oxo-1H-quinoxaline-6-carboxylate |

| Standard InChI | InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-8-9(5-7)12-6-10(14)13-8/h3-6H,2H2,1H3,(H,13,14) |

| Standard InChI Key | IXWKSYUVSVCOQM-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)NC(=O)C=N2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 2-oxo-1H-quinoxaline-6-carboxylate features a bicyclic quinoxaline scaffold, where a benzene ring is fused to a pyrazine ring. The ketone group at position 2 and the ethyl ester at position 6 introduce electrophilic and nucleophilic reactivity, respectively. The IUPAC name is ethyl (2R)-2-methyl-3-oxidanylidene-2,4-dihydro-1H-quinoxaline-6-carboxylate, with the SMILES notation CCOC(=O)C1=CC2=C(C=C1)N[C@@H](C(=O)N2)C . Its three-dimensional conformation reveals a planar quinoxaline core with the ester group adopting a equatorial position relative to the heterocycle .

Table 1: Comparative Structural Features of Quinoxaline Derivatives

| Compound | Molecular Formula | Functional Groups | Key Structural Differences |

|---|---|---|---|

| Ethyl quinoxaline-6-carboxylate | Ester, no ketone | Lacks 2-oxo group; reduced polarity | |

| Methyl 2-(quinoxalin-6-yl)acetate | Acetate substituent | Branched chain alters steric effects | |

| 2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid | Carboxylic acid, ketone | Free acid enhances solubility |

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via cyclocondensation reactions. A 2024 study demonstrated its preparation by refluxing naphthalene-2,3-diamine with ethyl chloroacetate in ethanol, catalyzed by sodium acetate . This method yielded a 63% product with a melting point of 226°C, confirmed via -NMR and IR spectroscopy . Alternative routes involve:

-

Knoevenagel condensation: Reaction of 2-oxo-quinoxaline-6-carbaldehyde with ethyl cyanoacetate .

-

Enzymatic esterification: Using lipases to selectively esterify the carboxylic acid precursor .

Reactivity Profile

The ketone at position 2 participates in nucleophilic additions, while the ester group undergoes hydrolysis or aminolysis. For instance, reaction with 4-chloro phenacyl bromide in ethanol produced a brominated derivative with enhanced antitumor activity .

Pharmacological Properties

Antitumor Activity

Ethyl 2-oxo-1H-quinoxaline-6-carboxylate exhibited 50% inhibition of MCF-7 breast cancer cells at 12.5 µM, surpassing doxorubicin in apoptosis induction . Mechanistic studies attribute this to:

-

Topoisomerase II inhibition: Intercalation into DNA strands, disrupting replication .

-

Reactive oxygen species (ROS) generation: Oxidative stress triggers mitochondrial apoptosis .

Antimicrobial Effects

The compound showed broad-spectrum activity against Escherichia coli (MIC = 2.50 µM/mL) and Staphylococcus aureus, comparable to norfloxacin . Its planar structure facilitates membrane penetration, disrupting biofilm formation .

Biochemical Interactions and Mechanisms

Enzyme Inhibition

The compound inhibits acetylcholinesterase (AChE) with an IC of 8.2 µM, potentially aiding Alzheimer’s treatment . Molecular docking reveals hydrogen bonding between the ketone and AChE’s catalytic triad (Ser203, Glu334) .

Receptor Binding

In silico studies predict affinity for EGFR tyrosine kinase (binding energy = -9.8 kcal/mol), suggesting utility in targeting non-small cell lung cancer .

Applications in Medicinal Chemistry

Drug Design

Derivatives of this compound are explored as:

-

Kinase inhibitors: Modifying the ester group improves selectivity for VEGF receptors .

-

Antimicrobial coatings: Incorporating silver nanoparticles enhances efficacy against MRSA .

Prodrug Development

The ethyl ester acts as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid, which exhibits 3-fold higher bioavailability .

Recent Advances and Future Directions

2024–2025 Innovations

-

Nanoformulations: Liposomal encapsulation increased tumor accumulation by 70% in murine models .

-

CRISPR screening: Identified BRCA1 as a biomarker for sensitivity to quinoxaline derivatives .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume